molecular formula C18H17N3O4S B2520594 morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone CAS No. 477872-24-5

morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone

Cat. No.: B2520594
CAS No.: 477872-24-5
M. Wt: 371.41
InChI Key: RIILNBUWDZRZRN-UHFFFAOYSA-N
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Description

Morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone (CAS: 477872-24-5) is a heterocyclic compound with the molecular formula C₁₈H₁₇N₃O₄S and a molecular weight of 371.41 g/mol . Its structure features:

  • A morpholino group linked to a methanone moiety.
  • A pyrrolo[2,3-b]pyridine core substituted with a phenylsulfonyl group at the 1-position.

Key Physical Properties (predicted):

  • Boiling point: 630.7±65.0°C
  • Density: 1.43±0.1 g/cm³
  • pKa: 0.87±0.30 .

This compound is supplied by Key Organics Ltd. and Ryan Scientific, Inc., suggesting its utility as a research intermediate in medicinal or materials chemistry .

Properties

IUPAC Name

[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c22-18(20-9-11-25-12-10-20)16-13-14-5-4-8-19-17(14)21(16)26(23,24)15-6-2-1-3-7-15/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIILNBUWDZRZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring or the phenylsulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), and ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

Morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following compounds share structural motifs with the target molecule but differ in substituents and heterocyclic systems:

Compound Name & ID Molecular Formula Molecular Weight Key Structural Features Notable Properties
Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da) C₂₀H₂₁NO₂ 307.39 - Phenoxy and phenylcyclopropyl substituents
- Morpholino-methanone backbone
- Synthesized via phenol addition to cyclopropane derivatives (53% yield)
- Exists as diastereomers (dr 20:1)
1-[4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone C₂₀H₂₀ClN₅O 393.86 - Chlorophenylamino group
- Methyl-substituted pyrrolo[2,3-c]pyridine
- Prepared via Buchwald-Hartwig amination
- Likely exhibits altered bioactivity due to chloro substituent
1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol C₁₅H₁₃BrN₂O₃S 381.24 - Bromo substituent at pyrrolopyridine 4-position
- Ethanol group instead of methanone
- Bromine enhances reactivity in cross-coupling reactions
- Lacks morpholino group, reducing polarity
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone C₁₇H₁₉N₅O₂S 357.40 - Pyrrolo[3,4-d]pyrimidine core
- Pyridinylthio substituent
- Thioether linkage may improve metabolic stability
- Lower molecular weight than target compound

Property Implications

  • Electron-Withdrawing vs. Electron-Donating Groups: The phenylsulfonyl group in the target compound contrasts with electron-donating substituents (e.g., morpholino in 15da), affecting electronic distribution and reactivity.
  • Halogen Effects : Bromo (in ) and chloro (in ) substituents increase molecular weight and may enhance binding to biological targets via halogen bonding.
  • Heterocycle Modifications: Pyrrolo[3,4-d]pyrimidine (in ) vs.

Biological Activity

Morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone, also known by its CAS number 477872-24-5, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

  • Molecular Formula : C18H17N3O4S
  • Molecular Weight : 371.41 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core with a morpholino and phenylsulfonyl substituent.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available pyrrolo[2,3-b]pyridine derivatives. Key methods include:

  • Formation of the pyrrolo core.
  • Introduction of the phenylsulfonyl group.
  • Coupling with morpholine to yield the final product.

Antitumor Properties

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antitumor activities. Specifically, studies have shown that morpholino derivatives can act as selective inhibitors for various kinases involved in cancer progression.

Case Study:
In a study evaluating several pyrrolo derivatives against different cancer cell lines (A549, HepG2, MCF-7, and PC-3), the compound demonstrated notable cytotoxicity with IC50 values ranging from 0.82 μM to 0.93 μM across these lines. The most promising derivative exhibited an IC50 of 0.506 μM against c-Met kinase, indicating its potential as a targeted therapy for tumors expressing this kinase .

Cell Line IC50 (μM)
A5490.82 ± 0.08
HepG21.00 ± 0.11
MCF-70.93 ± 0.28
PC-30.92 ± 0.17
c-Met0.506

The mechanism by which this compound exerts its biological effects primarily involves:

  • Kinase Inhibition : The compound selectively inhibits c-Met and other receptor tyrosine kinases (RTKs), disrupting signaling pathways crucial for tumor growth and metastasis.
  • Induction of Apoptosis : Studies have shown that treatment with this compound can lead to apoptosis in cancer cells, evidenced by cell cycle arrest in the G2/M phase and increased markers of apoptosis .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the phenylsulfonyl and morpholino groups significantly influence biological activity:

  • Phenyl Group Substituents : Variations in the substituents on the phenyl ring can enhance potency against specific kinases.
  • Morpholino Modifications : Alterations in the morpholino structure can improve solubility and bioavailability.

Q & A

Q. Advanced Optimization

  • Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions .
  • Catalyst Selection : Pd(PPh₃)₄ enhances coupling efficiency in cross-coupling steps .
  • Purification : Use preparative HPLC or silica gel chromatography to isolate high-purity products (>95%) .

How can structural characterization of this compound be performed to confirm its identity and purity?

Q. Basic Techniques

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., sulfonyl group at N1, morpholino-methanone at C2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₉H₁₈N₃O₃S) .

Q. Advanced Methods

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to atomic resolution, resolving ambiguities in stereochemistry .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles under inert atmospheres .

What biological targets are associated with this compound, and how do structural modifications influence activity?

Q. Basic Screening

  • Kinase Inhibition : The pyrrolo[2,3-b]pyridine core shows affinity for tyrosine kinases (e.g., FGFR1 inhibition in cancer research) .
  • Cellular Assays : Apoptosis induction in HeLa cells at IC₅₀ values of 1–10 µM .

Q. Advanced Structure-Activity Relationship (SAR)

  • Functional Group Impact :

    SubstituentPositionEffect on Activity
    BromineC4Enhances FGFR1 binding (ΔIC₅₀: 0.5→0.2 µM)
    MorpholinoC2Improves solubility but reduces membrane permeability
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to ATP pockets .

How can researchers resolve contradictory data in biological assays for this compound?

Q. Methodological Approach

  • Assay Validation : Use orthogonal assays (e.g., Western blot vs. ELISA) to confirm target engagement .
  • Structural Confirmation : Re-analyze compound purity via LC-MS to rule out degradation products .
  • Control Experiments : Compare activity against structurally similar analogs (e.g., nitro or chloro derivatives) to isolate substituent effects .

Example Case
A study reported conflicting IC₅₀ values (1 µM vs. 10 µM) for FGFR1 inhibition. Re-evaluation revealed batch-to-batch variability in sulfonylation efficiency, resolved by optimizing reaction time (12→24 hours) .

What computational tools are recommended for studying the interaction mechanisms of this compound?

Q. Basic Modeling

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in kinase domains .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with FGFR1 Asp641) .

Q. Advanced Dynamics

  • MD Simulations : GROMACS or AMBER for 100 ns trajectories to assess binding stability .
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities (ΔG ~ -8.5 kcal/mol for FGFR1) .

What are the key challenges in crystallizing this compound, and how can they be addressed?

Q. Common Issues

  • Low Solubility : Morpholino groups reduce crystallinity in polar solvents .
  • Polymorphism : Multiple crystal forms complicate structure determination .

Q. Solutions

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation .
  • SHELX Refinement : Apply TWIN commands in SHELXL to resolve twinning in diffraction data .

How does the electronic environment of the pyrrolo[2,3-b]pyridine core influence reactivity?

Q. Experimental Insights

  • Electrophilic Substitution : The C5 position is electron-deficient due to the sulfonyl group, favoring nucleophilic attack .
  • Aromaticity Effects : The fused pyrrole-pyridine system stabilizes radical intermediates in oxidation reactions .

Q. Computational Data

  • NBO Analysis : Sulfonyl groups withdraw electron density (NPA charge at C5: +0.32), directing reactivity .

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